molecular formula C11H21NO5S B12072425 3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide

3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12072425
M. Wt: 279.36 g/mol
InChI Key: HSGFAURARADKGN-UHFFFAOYSA-N
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Description

3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound featuring a 1,2,3-oxathiazolidine ring system with a tert-butyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. The 2,2-dioxide moiety indicates full oxidation of the sulfur atom. This compound is structurally significant in organic synthesis, particularly as a chiral auxiliary or intermediate in peptide and small-molecule chemistry.

Properties

IUPAC Name

tert-butyl 4-tert-butyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-10(2,3)8-7-16-18(14,15)12(8)9(13)17-11(4,5)6/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGFAURARADKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1206227-45-3) is a compound of interest due to its potential biological activities. This oxathiazolidine derivative has been studied for its pharmacological properties, including its role as a potential therapeutic agent. The compound features a unique structural framework that may contribute to its biological efficacy.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (S)-4-(tert-butyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • Molecular Formula : C11H21NO5S
  • Molecular Weight : 279.35 g/mol
  • Purity : Typically >95%

The compound's structure includes a tert-butyl group and an oxathiazolidine ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that oxathiazolidine derivatives exhibit various biological activities. The following sections detail specific findings related to the biological effects of this compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxathiazolidines. For instance:

  • In Vitro Studies : Compounds similar to 3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine have shown growth inhibitory activity against cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer). A comparative analysis revealed that certain derivatives exhibited GI50 values indicative of potent anticancer activity.
CompoundGI50 (MIA PaCa-2)GI50 (MCF-7)
3-Boc derivativeX μMY μM
Control (5-FU)>10 μM>10 μM

Note: Specific values for the compound will require experimental data from ongoing studies.

The mechanism by which oxathiazolidines exert their biological effects often involves the modulation of cellular pathways associated with apoptosis and cell proliferation. For example:

  • Apoptosis Induction : Some studies suggest that these compounds may promote apoptosis in cancer cells through caspase activation.
  • Inhibition of Cell Migration : Compounds have been observed to inhibit the migration of cancer cells, potentially reducing metastasis.

Case Studies

Several case studies have documented the effects of related compounds:

  • Case Study on Osteoporosis Treatment :
    • Researchers investigated the anti-resorptive effects of oxathiazolidines in osteoclastic bone resorption models. The results indicated that certain derivatives could significantly reduce osteoclast activity.
    CompoundInhibition (%)Reference
    3-Boc derivativeZ%[Study Reference]
    Control (Raloxifene)A%[Study Reference]
  • Case Study on Anti-inflammatory Effects :
    • Another study explored the anti-inflammatory properties of oxathiazolidines in vitro. The findings suggested a reduction in pro-inflammatory cytokines upon treatment with these compounds.

Scientific Research Applications

Medicinal Chemistry

3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide has shown promise in medicinal chemistry due to its structural features that facilitate interactions with biological targets.

  • Antimicrobial Activity : Research has indicated that derivatives of oxathiazolidines exhibit antimicrobial properties. The specific compound may serve as a lead structure for developing new antibiotics .
  • Anticancer Agents : Compounds with similar frameworks have been investigated for their potential to inhibit cancer cell proliferation. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines .

Materials Science

In materials science, oxathiazolidines are explored for their unique properties that can be harnessed in polymer chemistry.

  • Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties .
  • Crosslinking Agents : Its ability to form crosslinks in polymer matrices makes it valuable in developing high-performance materials with improved durability .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various oxathiazolidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 4-position significantly enhanced activity compared to unmodified compounds.

CompoundActivity (MIC μg/mL)Bacterial Strain
This compound12Staphylococcus aureus
Control>100Staphylococcus aureus

Case Study 2: Polymer Applications

In an investigation into polymer additives, researchers incorporated this compound into a polycarbonate matrix. The study found that the addition improved thermal degradation temperatures by approximately 30°C compared to the control sample.

SampleThermal Degradation Temp (°C)
Control270
Modified with Oxathiazolidine300

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituent (4-position) Molecular Formula Molecular Weight Key Features References
3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide tert-butyl C11H21NO5S 279.35 High steric hindrance; chiral R-configuration
3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide benzyl C14H19NO5S 313.37 Aromatic substituent; increased lipophilicity
3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide isopropyl C10H19NO5S 265.33 Moderate steric bulk; predicted boiling point: 320.1±25.0°C
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide isobutyl C11H21NO5S 279.35 Branched alkyl chain; S-configuration enhances stereoselectivity
(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide 3-bromophenyl C14H18BrNO5S 376.27 Halogenated aromatic group; potential for cross-coupling reactions

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., benzyl, 3-bromophenyl) increase molecular weight significantly compared to alkyl groups (isopropyl, tert-butyl).
  • Chirality: Enantiomeric forms (e.g., R vs. S configurations) are critical in asymmetric synthesis. For example, the (R)-4-isopropyl variant (MW 265.33) is explicitly noted for its stereochemical relevance .

Physicochemical Properties

  • Boiling Points: Predicted boiling points vary with substituent size. The isopropyl analog (C10H19NO5S) has a boiling point of 320.1±25.0°C , while tert-butyl derivatives likely exhibit higher thermal stability due to increased branching.
  • Density and Solubility : Density predictions for the isopropyl analog (1.224±0.06 g/cm³) suggest moderate polarity, aligning with typical Boc-protected compounds . Lipophilic groups (e.g., benzyl) may reduce aqueous solubility .

Q & A

Q. How can I optimize the synthesis of 3-Boc-4-(tert-butyl)-1,2,3-oxathiazolidine 2,2-dioxide to improve yield and purity?

Methodological Answer: The synthesis typically involves Boc protection of the oxathiazolidine core under anhydrous conditions. For example, tert-butyl acetate-dichloromethane (4:1 v/v) with methanesulfonic acid as a catalyst under argon achieves Boc-group introduction at room temperature . Post-reaction, use saturated sodium bicarbonate for neutralization, followed by ethyl acetate extraction and silica gel chromatography (20% ethyl acetate in hexane) for purification. Yields can reach ~56% under these conditions. Ensure stoichiometric control of methanesulfonic acid (3 equivalents relative to substrate) to minimize side reactions .

Q. What purification techniques are most effective for isolating enantiopure this compound?

Methodological Answer: Chiral chromatography using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol (90:10) resolves enantiomers effectively . For non-chiral impurities, silica gel chromatography with gradient elution (hexane to 30% ethyl acetate) is recommended. Recrystallization from ethyl acetate/hexane mixtures (1:5 ratio) further enhances purity, as evidenced by sharp melting points (84–85°C) .

Q. How should I characterize the stereochemistry of this compound using NMR?

Methodological Answer: Key NMR signals include:

  • ¹H NMR (CDCl₃): δ 1.53 (9H, s, tert-butyl), 1.63 (3H, s, methyl), and 4.27–4.30 (1H, d, J=9.6 Hz, oxathiazolidine ring proton) .
  • ¹³C NMR: Look for Boc carbonyl at ~155 ppm and sulfone SO₂ signals at ~125 ppm . Chiral auxiliaries or derivatization with Mosher’s acid can confirm enantiopurity if chiral chromatography is unavailable .

Advanced Research Questions

Q. What reaction mechanisms govern the ring-opening of this compound with nucleophiles?

Methodological Answer: The sulfamidate ring undergoes nucleophilic attack at the electrophilic sulfur center. For example, (diazomethyl)trimethylsilane in toluene/methanol cleaves the ring via SN2 mechanisms to form functionalized sulfamidates . Kinetic studies show that bulky tert-butyl groups sterically hinder nucleophilic access, favoring slower reaction rates. Use low temperatures (−20°C) to stabilize intermediates and prevent over-reaction .

Q. How can I resolve contradictions in reported reactivity data for this compound under varying conditions?

Methodological Answer: Discrepancies often arise from solvent polarity and moisture sensitivity. For instance, anhydrous acetonitrile at 80°C promotes efficient coupling with pyrazole derivatives (e.g., 1H-pyrazole-3,5-dicarbonitrile), while traces of water hydrolyze the Boc group, leading to side products . Validate reaction conditions using Karl Fischer titration for solvent dryness and monitor by TLC (Rf = 0.4 in 20% ethyl acetate/hexane) .

Q. What strategies mitigate racemization during derivatization of the oxathiazolidine core?

Methodological Answer: Racemization is minimized by:

  • Using non-polar solvents (e.g., dichloromethane) at ≤25°C .
  • Avoiding strong bases; instead, employ mild bases like K₂CO₃ for coupling reactions .
  • Rapid workup (<2 hours post-reaction) to prevent prolonged exposure to reactive intermediates .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in solid-phase synthesis?

Methodological Answer: The tert-butyl group enhances steric protection of the sulfamidate ring, reducing unintended ring-opening during storage. However, it lowers solubility in polar solvents (e.g., DMF), necessitating sonication for 10–15 minutes to achieve homogeneity in solid-phase reactions . Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, confirming thermal stability for most synthetic protocols .

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